molecular formula C6H9NO B030960 2-Isopropenyl-2-oxazoline CAS No. 10471-78-0

2-Isopropenyl-2-oxazoline

Cat. No. B030960
Key on ui cas rn: 10471-78-0
M. Wt: 111.14 g/mol
InChI Key: LPIQIQPLUVLISR-UHFFFAOYSA-N
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Patent
US04532303

Procedure details

A process of claim 1 wherein a homopolymer of 2-isopropenyloxazoline is reacted with sodium bisulfite in order to provide a homopolymer of 2-acrylamido-ethane-1-sulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH2:6][CH2:7][N:8]=1)(C)=[CH2:2].[S:9](=[O:12])([OH:11])[O-:10].[Na+]>>[C:4]([NH:8][CH2:7][CH2:6][S:9]([OH:12])(=[O:11])=[O:10])(=[O:5])[CH:1]=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C=1OCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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